Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Overview
Description
“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” can be represented by the SMILES stringCOC(=O)c1ccc2cc[nH]c2n1
. This indicates that the molecule contains a pyrrolopyridine core with a carboxylate functional group attached to the pyrrolo ring. Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a solid substance . Its molecular weight is 176.17 . The compound’s InChI key is XNOPDFAJQROROS-UHFFFAOYSA-N .Scientific Research Applications
Antibacterial Activity: A study on pyrrolopyridine analogs of nalidixic acid, which includes pyrrolo[2,3-b]pyridines, found that one compound demonstrated in vitro antibacterial activity (Toja et al., 1986).
Synthesis and Derivatives: Efficient synthesis of various pyrrolo[2,3-c]pyridine derivatives has been reported, demonstrating the versatility of this compound in chemical synthesis (Nechayev et al., 2013).
Antitumor Activity: Novel 1H-pyrrolo[2,3-b]pyridine derivatives exhibited significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, highlighting their potential as therapeutic agents (Carbone et al., 2013).
Functionalization for Agrochemicals: Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have been conducted to develop compounds for use in agrochemicals and functional materials (Minakata et al., 1992).
Anti-Inflammatory Potential: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of research targeting novel molecules with potential anti-inflammatory properties (Moloney, 2001).
Metabolism Studies: Investigations into the metabolism of specific derivatives of pyrrolo[2,3-b]pyridine have been conducted, which is crucial for understanding their pharmacokinetics and potential as drugs (Johnson et al., 2008).
Safety And Hazards
Future Directions
Given the compound’s potent activities against FGFR1, 2, and 3 , and potential inhibitory activity toward JAKs , it represents an attractive strategy for cancer therapy. Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for large-scale production.
properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPDFAJQROROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726825 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
CAS RN |
1256825-86-1 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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